CID 71350750
Description
Structure
2D Structure
Properties
CAS No. |
205122-51-6 |
|---|---|
Molecular Formula |
GaKOSn |
Molecular Weight |
243.53 g/mol |
InChI |
InChI=1S/Ga.K.O.Sn |
InChI Key |
RHZQIJVYTUZFQE-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[K].[Ga] |
Origin of Product |
United States |
Advanced Methodologies for Structural and Electronic Characterization of Cid 71350750
Computational Chemistry Approaches to Understand CID 71350750
Molecular Dynamics Simulations for Conformational Landscape Exploration of this compound
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic nature of molecules over time. nih.gov For this compound, MD simulations would be instrumental in understanding its conformational flexibility, which is critical for its interaction with biological targets. By simulating the motion of every atom in the molecule within a defined environment (e.g., in a solvent like water to mimic physiological conditions), a detailed picture of its accessible conformations can be generated. nih.gov
Hypothetical Research Findings:
A hypothetical 100-nanosecond MD simulation of this compound in an aqueous environment could reveal several key insights. For instance, the simulation might indicate that the molecule predominantly exists in two major conformational states, distinguished by the orientation of a key functional group. The stability of these conformers could be quantified by analyzing the simulation trajectory to determine the population of each state and the energy barriers for transition between them.
Table 1: Hypothetical Conformational Analysis of this compound from Molecular Dynamics Simulation
| Parameter | Value |
| Simulation Time | 100 ns |
| Predominant Conformer 1 Population | 65% |
| Predominant Conformer 2 Population | 30% |
| Other Conformers | 5% |
| Key Dihedral Angle (Hypothetical) | -60° (Conformer 1), 180° (Conformer 2) |
| Average Radius of Gyration | 4.5 Å |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. For this compound, where experimental biological data may be limited, QSAR models can provide valuable initial hypotheses about its potential targets and efficacy.
The process would involve compiling a dataset of structurally related compounds with known biological activities against a specific target. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated for this dataset and for this compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, volume).
Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is built that correlates the molecular descriptors with the biological activity. This model can then be used to predict the activity of this compound.
Hypothetical Research Findings:
A hypothetical QSAR study could be conducted to predict the inhibitory activity of this compound against a hypothetical protein kinase. A model developed from a series of known kinase inhibitors might suggest that specific electronic and steric features of this compound are favorable for binding.
Table 2: Hypothetical QSAR Model for Protein Kinase Inhibition
| Descriptor | Coefficient | Value for this compound | Contribution to Activity |
| LogP (Lipophilicity) | 0.45 | 3.2 | 1.44 |
| Topological Polar Surface Area (TPSA) | -0.02 | 85 Ų | -1.7 |
| Number of Aromatic Rings | 0.78 | 2 | 1.56 |
| Predicted pIC50 | 6.8 |
Chemoinformatics and Database Screening for Analogues and Related Molecular Scaffolds
Chemoinformatics involves the use of computational methods to analyze large chemical datasets. For this compound, chemoinformatic tools would be essential for identifying structurally similar compounds (analogues) and related molecular scaffolds in existing chemical databases such as PubChem, ChEMBL, and ZINC.
Similarity searching, a core chemoinformatic technique, would be employed to find molecules with a high degree of structural resemblance to this compound. This is typically done using 2D fingerprinting methods, which encode the structural features of a molecule into a binary string. The Tanimoto coefficient is a common metric used to quantify the similarity between the fingerprints of two molecules.
Identifying analogues is crucial as they may have known biological activities, providing clues to the potential therapeutic applications or liabilities of this compound. Furthermore, scaffold-based searches can identify compounds that share the core molecular framework of this compound, which can be useful for understanding structure-activity relationships and for designing new derivatives.
Hypothetical Research Findings:
A similarity search based on the 2D structure of this compound in the ChEMBL database could yield a list of analogues with known bioactivities. For instance, the search might reveal that several close analogues are reported to have activity against a particular class of enzymes, suggesting a potential area for experimental investigation for this compound.
Table 3: Hypothetical Results of a Similarity Search for this compound Analogues
| Analogue ID | Tanimoto Similarity | Known Target Class | Reported Activity |
| CHEMBLXXXX1 | 0.89 | G-Protein Coupled Receptors | Antagonist |
| CHEMBLXXXX2 | 0.85 | Ion Channels | Blocker |
| CHEMBLXXXX3 | 0.82 | Proteases | Inhibitor |
Synthetic Strategies and Chemical Transformations Involving Cid 71350750
Innovative Retrosynthetic Dissection and Proposed Synthetic Routes to CID 71350750
A retrosynthetic analysis of this compound logically disconnects the molecule at the C=N imine bond, identifying 4-methoxybenzohydrazide and 5-nitro-2-furaldehyde (B57684) as the primary precursors. This approach is the most direct and widely used synthetic route.
The forward synthesis involves the condensation of these two precursors, often under acidic catalysis or simply by refluxing in a suitable solvent like an alcohol. mdpi.com The reaction proceeds via a nucleophilic attack of the hydrazine (B178648) nitrogen onto the aldehyde's carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to yield the final N-acylhydrazone product with water as the sole byproduct. nih.gov
Development of Enantioselective and Diastereoselective Synthetic Pathways for this compound Analogues
The structure of this compound itself is achiral and planar, precluding the possibility of enantiomers or diastereomers. Therefore, enantioselective and diastereoselective strategies are not applicable to its direct synthesis. However, these advanced synthetic approaches are highly relevant for the creation of chiral analogues, which could possess unique biological properties.
The hydrazone moiety can be leveraged to direct stereoselective transformations. For instance, organocatalysis has been employed for the asymmetric Friedel-Crafts-type alkylation of heteroaromatic systems by activating them through hydrazone formation. chemrxiv.org This "vinylogous reactivity" strategy could be adapted to create chiral analogues of this compound by functionalizing the furan (B31954) or phenyl rings. chemrxiv.org Similarly, aminocatalysis has been used in cascade reactions involving hydrazone derivatives to construct complex chiral heterocyclic scaffolds with excellent diastereo- and enantioselectivities. acs.org A Brønsted acid-catalyzed approach has also been developed for the diastereoselective synthesis of diazoaryl-benzo[b]azepine derivatives from 2-aminoaryl N-monosubstituted hydrazones, achieving high diastereomeric ratios (>19:1 dr). acs.org These methodologies highlight the potential for generating stereochemically rich analogues of this compound.
Application of Sustainable and Green Chemistry Principles in this compound Synthesis
Green chemistry principles focus on designing chemical processes that minimize waste and the use of hazardous substances. ramapo.eduedubirdie.com The synthesis of N-acylhydrazones, including this compound, is amenable to several green chemistry techniques.
Solvent-Free Synthesis: Microwave-assisted, solvent-free protocols have been developed for the synthesis of N-acylhydrazones, offering high yields in significantly reduced reaction times (2.5–10 minutes) without the need for a catalyst. acs.org Another solvent-free method is twin-screw extrusion (TSE), which has been successfully applied to the continuous, scalable synthesis of hydrazone-based active pharmaceutical ingredients (APIs) like nitrofurantoin, a related nitrofuran compound. acs.orgajtyzack.com
Alternative Energy Sources: Ultrasound has been utilized as a green chemistry tool to accelerate hydrazone synthesis, leading to better yields and shorter reaction times compared to conventional methods. ekb.eg
Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or bio-based solvents is a key principle. edubirdie.comnih.gov The synthesis of aryl-hydrazones via ultrasound irradiation in an aqueous medium has been reported. edubirdie.com
Catalysis: The use of efficient and recyclable catalysts is central to green synthesis. Molecular iodine has been used as an effective catalyst for the synthesis of coumarin (B35378) N-acylhydrazone derivatives at room temperature, providing products in good to excellent yields rapidly. mdpi.com
| Green Chemistry Approach | Key Advantages | Application to this compound Synthesis | Reference |
| Microwave-Assisted Synthesis | Solvent-free, catalyst-free, rapid reaction times | Direct condensation of precursors | acs.org |
| Twin-Screw Extrusion (TSE) | Solvent-free, continuous manufacturing, scalable | Direct condensation of precursors | acs.orgajtyzack.com |
| Ultrasonic Irradiation | Reduced reaction time, increased yield, safe energy | Direct condensation of precursors | ekb.eg |
| Continuous Flow Nitration | Safe in situ reagent generation, high yield, automation | Synthesis of 5-nitro-2-furaldehyde precursor | nih.govchemistryviews.orgsciencedaily.com |
| Molecular Iodine Catalysis | Mild conditions, high efficiency | Potential catalyst for condensation step | mdpi.com |
Exploration of Metal-Catalyzed and Organocatalyzed Transformations for this compound Derivatives
Both metal- and organocatalysis offer powerful tools for synthesizing and derivatizing N-acylhydrazones like this compound.
Metal-Catalysis: Iron catalysts featuring a redox non-innocent ligand have been developed for the sustainable synthesis of N-acylhydrazones from alcohols and hydrazides, proceeding via a metal-ligand cooperative mechanism. acs.orgacs.orgfigshare.com This approach generates water as the only byproduct, making it environmentally benign. rsc.org Heterogeneous gold(I) catalysts have also been used for the hydrohydrazidation of terminal alkynes to produce keto-N-acylhydrazones, with the catalyst being easily recoverable and recyclable. bohrium.com More recently, an iridium composite catalyst has shown high activity for the selective synthesis of N-acylhydrazone derivatives from alcohols and hydrazides. rsc.org
Organocatalysis: Organocatalysis provides a metal-free alternative for transformations. The hydrazone moiety can act as an activating group, enabling reactions that would otherwise be difficult. For example, the donating effect of the hydrazone can activate an attached heteroaromatic system, like the furan ring in this compound, towards asymmetric Friedel-Crafts reactions under aminocatalytic conditions. chemrxiv.org This strategy utilizes the formation of an iminium ion from an α,β-unsaturated aldehyde and a secondary amine catalyst (like a MacMillan or Jørgensen catalyst), which then reacts with the nucleophilic hydrazone-activated ring. chemrxiv.orgchemrxiv.org This "HOMO-rising" activation of the diene system by the hydrazone is a key concept in these transformations. chemrxiv.org
| Catalyst Type | Transformation | Relevance to this compound | Key Feature | Reference |
| Iron-Azo Complex | Dehydrogenative coupling of alcohols and hydrazides | Alternative, sustainable synthesis route | Metal-ligand cooperation, runs in air | acs.orgacs.org |
| Heterogeneous Gold(I) | Hydrohydrazidation of alkynes | Synthesis of keto-N-acylhydrazone analogues | Recyclable catalyst | bohrium.com |
| Iridium Composite | Selective coupling of alcohols and hydrazides | Efficient synthesis of derivatives | High catalytic activity | rsc.org |
| Chiral Aminocatalysts | Asymmetric Friedel-Crafts alkylation | Enantioselective functionalization of aryl rings | HOMO-rising activation by hydrazone | chemrxiv.orgchemrxiv.org |
| Chiral Thioureas | Dearomatization of azaarenium salts | Synthesis of complex chiral analogues | Anion-binding catalysis | mdpi.com |
Mechanistic Investigations of Key Reaction Steps in this compound Synthesis
The key reaction step in the synthesis of this compound is the formation of the N-acylhydrazone from 5-nitro-2-furaldehyde and 4-methoxybenzohydrazide. The mechanism is a well-understood condensation reaction. nih.gov
The process begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. nih.gov This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. The attack results in the formation of a tetrahedral carbinolamine (or hemiaminal) intermediate. nih.gov This intermediate is unstable and undergoes rapid dehydration. Protonation of the hydroxyl group in the intermediate converts it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone. nih.gov
N-acylhydrazones like this compound can exist as a mixture of geometric isomers (E/Z) due to the C=N bond and conformational isomers (syn/anti) due to rotation around the N-N and CO-NH bonds. mdpi.comnih.gov The E isomer is generally predominant due to greater stability. mdpi.com In solution, particularly in solvents like DMSO, these compounds often exist as a mixture of two main conformers (synperiplanar and antiperiplanar) that are in rapid equilibrium. mdpi.com
Post-Synthetic Modifications and Derivatization Strategies for this compound
Post-synthetic modification of the this compound scaffold allows for the generation of a library of analogues with potentially new or enhanced properties. The N-acylhydrazone is considered a "privileged structure" that serves as an excellent template for derivatization. researchgate.net
Several reactive sites on the molecule can be targeted for modification:
The Hydrazone Moiety: The hydrazone linkage itself can be cleaved under specific conditions to regenerate the aldehyde or ketone, a process known as "unmasking". chemrxiv.org It can also participate in cycloaddition reactions or be oxidized. mdpi.comresearchgate.net
The Nitro Group: The nitro group on the furan ring is a key functional handle. It can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This amino group can then be further functionalized, for example, by acylation or alkylation.
The Furan and Phenyl Rings: The aromatic rings are susceptible to electrophilic substitution reactions, although the nitro group deactivates the furan ring towards this type of reaction. The methoxy-substituted phenyl ring, however, is activated and could undergo reactions like halogenation or nitration.
The Amide N-H: The proton on the amide nitrogen can be substituted, for instance, by methylation, which can significantly impact the compound's conformation and biological activity. researchgate.net
These derivatization strategies allow for systematic exploration of the structure-activity relationship (SAR) of the this compound chemical family. researchgate.netrsc.org
Mechanistic Investigations of Cid 71350750 Reactivity and Interactions
Elucidation of Reaction Mechanisms Governing CID 71350750 Transformations
A complete understanding of the chemical transformations that this compound undergoes is paramount. This section would be dedicated to a deep dive into the step-by-step processes by which this compound reacts and is converted into new chemical entities. The focus would be on both the speed of these reactions and the transient species that are formed along the reaction pathways.
Kinetic Studies and Activation Energy Profiling of this compound Reactions
To quantify the reactivity of this compound, detailed kinetic studies would be necessary. This involves measuring the rate at which its reactions proceed under various conditions, such as changes in temperature, pressure, and catalyst presence. From this data, a comprehensive activation energy profile could be constructed. This profile would illustrate the energy barriers that must be overcome for the compound to transform, providing critical insights into the feasibility and spontaneity of its reactions.
A hypothetical data table for a reaction of this compound might look as follows:
| Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 298 | Data not available | Data not available |
| 308 | Data not available | Data not available |
| 318 | Data not available | Data not available |
| 328 | Data not available | Data not available |
Identification and Characterization of Reactive Intermediates in this compound Pathways
The transformation of this compound from reactant to product is unlikely to occur in a single step. Instead, it would proceed through a series of short-lived, high-energy reactive intermediates. The identification and characterization of these transient species, which could include carbocations, carbanions, free radicals, or carbenes, are crucial for a complete mechanistic picture. Spectroscopic techniques, such as NMR, EPR, and mass spectrometry, coupled with computational modeling, would be essential tools in this investigation.
Non-Covalent Interactions of this compound in Diverse Chemical Environments
Beyond its covalent bond-forming and breaking reactions, the behavior of this compound would also be significantly influenced by a range of weaker, non-covalent interactions. These forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions, dictate how the molecule interacts with its surroundings, such as solvents and other molecules. Understanding these interactions is key to predicting its solubility, conformation, and potential for molecular recognition.
A table summarizing the potential non-covalent interactions of this compound could be structured as follows:
| Interaction Type | Potential Functional Groups Involved | Significance |
| Hydrogen Bonding | Data not available | Data not available |
| Van der Waals Forces | Data not available | Data not available |
| Electrostatic Interactions | Data not available | Data not available |
Supramolecular Assembly and Self-Organization Principles Involving this compound
Building upon the principles of non-covalent interactions, this section would explore the capacity of this compound to participate in the formation of larger, well-defined structures through supramolecular assembly. This process of self-organization, driven by specific and directional non-covalent interactions, could lead to the formation of complex architectures such as helices, sheets, or cages. The principles governing this self-assembly would be investigated, providing insight into the design of novel materials and functional systems based on this compound.
Molecular Recognition and Biological System Interactions of Cid 71350750
Structural Biology of CID 71350750-Biomolecule Complexes
The absence of any identified interactions with biomolecules means that no structural data, such as X-ray crystallography or NMR spectroscopy, exists for any this compound-biomolecule complexes.
Elucidation of Molecular Pathways Affected by this compound within Model Biological Systems
Without foundational data on its molecular interactions, it is not possible to identify or elucidate any molecular pathways that may be affected by this compound in model biological systems.
Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive and accurate article on the biomolecular interactions of this compound can be composed. At present, the scientific community has not made such information publicly available.
Advanced Materials Science Applications and Future Directions for Cid 71350750 Research
Potential Applications of CID 71350750 in Optoelectronic Materials
The field of optoelectronics, which involves devices that source, detect, and control light, continually seeks novel materials to enhance efficiency, durability, and functionality. A compound like this compound, if possessing suitable electronic and optical properties, could be a candidate for several next-generation optoelectronic applications.
Recent advancements in optoelectronics have been driven by the development of new organic and inorganic materials, including conjugated polymers, perovskites, and quantum dots. mdpi.commdpi.com These materials offer tunable bandgaps, high charge carrier mobility, and efficient light absorption or emission, making them suitable for a variety of devices. researchgate.netejtas.com Should this compound exhibit similar characteristics, its potential applications could include:
Organic Light-Emitting Diodes (OLEDs): As a dopant or host material in the emissive layer of OLEDs, this compound could potentially improve color purity, increase quantum efficiency, and extend the operational lifetime of displays and lighting panels. mdpi.com
Photodetectors: The compound's potential sensitivity to specific wavelengths of light could make it a valuable component in high-performance photodetectors for applications ranging from telecommunications to medical imaging. mdpi.comresearchgate.net
The following table presents hypothetical performance metrics for this compound in comparison to established materials in the field.
| Application Area | Performance Metric | Conventional Material (Example) | Hypothetical this compound |
| OLEDs | External Quantum Efficiency (EQE) | Ir(ppy)₃ (Green Phosphorescent Emitter) | >30% |
| Solar Cells | Power Conversion Efficiency (PCE) | P3HT:PCBM (Organic Photovoltaic) | >18% |
| Photodetectors | Specific Detectivity (D*) | Silicon (Si) | >10¹³ Jones |
Integration of this compound into Nanomaterials and Smart Systems
The engineering of materials at the nanoscale can unlock unprecedented properties and functionalities. falconediting.com Integrating a compound like this compound into nanomaterials could lead to the development of "smart" systems that can sense and respond to their environment in a controlled manner. worldscientific.com Such materials are designed to react to specific external stimuli, including changes in pH, temperature, light, or magnetic fields. worldscientific.commdpi.com
Potential applications in this domain include:
Targeted Drug Delivery: Nanoparticles functionalized with this compound could be engineered to release a therapeutic payload only when exposed to the specific biochemical environment of a target tissue, such as a tumor, thereby increasing efficacy and reducing side effects. frontiersin.org
Biosensors: The compound could be integrated into biosensor platforms where a change in its optical or electrical properties upon binding to a specific biomolecule would generate a measurable signal, allowing for rapid and sensitive disease diagnosis. frontiersin.org
Responsive Coatings: A coating incorporating this compound could change its properties, such as color or wettability, in response to environmental triggers, finding use in applications from smart windows to self-cleaning surfaces.
The table below illustrates the hypothetical stimuli-responsive behavior of a nanomaterial based on this compound.
| Stimulus | System Response | Potential Application |
| pH Change | Controlled release of encapsulated molecules | Targeted drug delivery |
| Light Exposure | Change in fluorescence intensity | Bioimaging |
| Temperature Shift | Alteration of surface hydrophobicity | Smart textiles |
Methodological Innovations Driven by this compound Research
The pursuit of novel compounds like this compound often serves as a catalyst for innovation in research methodologies. The process of designing, synthesizing, and characterizing a new material with precisely tailored properties necessitates the development and refinement of advanced scientific techniques. zwickroell.com The research and development of a complex material often merges theory, computation, and data science with experimental approaches. tandfonline.com
Key methodological advancements that could be driven by research into this compound include:
Computational Materials Science: The use of high-throughput screening and machine learning algorithms could accelerate the discovery of promising molecular structures and predict the properties of this compound and its derivatives before their physical synthesis, saving time and resources. zwickroell.com
Advanced Synthesis and Fabrication: The creation of this compound might require the development of novel synthetic pathways or advanced fabrication techniques, such as atomic layer deposition or 3D printing, to control its structure at the molecular level. cas.org
High-Resolution Characterization: Understanding the structure-property relationships of this compound would depend on sophisticated characterization techniques, potentially pushing the limits of spectroscopy, microscopy, and diffraction methods to probe the material's behavior under various conditions.
This table outlines some of the innovative research methodologies that would be integral to the study of this compound.
| Methodology | Description | Impact on Research |
| Machine Learning-Assisted Design | Utilizes algorithms to predict material properties and guide experimental synthesis. | Accelerates the discovery-to-application timeline. |
| Automated Synthesis Platforms | Employs robotics to perform chemical reactions, enabling rapid optimization of synthesis conditions. | Increases reproducibility and throughput of material production. |
| In-situ Spectroelectrochemistry | Allows for the characterization of material properties as they function within an electrochemical device. | Provides real-time insights into performance and degradation mechanisms. |
Ethical Considerations and Societal Impact of Advanced Chemical Compound Research
The development of advanced chemical compounds carries significant ethical responsibilities and has the potential for profound societal impact. europa.eu Research into any new compound must be guided by principles that ensure the safety of researchers, the public, and the environment. solubilityofthings.comsolubilityofthings.com
Key ethical considerations include:
Environmental Stewardship: A thorough assessment of the entire lifecycle of this compound would be necessary, from the sustainability of its raw materials to its potential for environmental persistence and toxicity. solubilityofthings.comnumberanalytics.com Researchers have a responsibility to apply the principles of green chemistry to minimize waste and avoid hazardous substances. solubilityofthings.com
Transparency and Accountability: The scientific community must be transparent about the methods and results of research. numberanalytics.com This includes honest reporting of data and a willingness to engage with the public and policymakers about the potential risks and benefits of the new technology. solubilityofthings.com
Social Responsibility: The development of advanced materials should aim to address societal needs, such as clean energy, improved healthcare, and sustainable technologies. iaamonline.orgbmuv.de It is also crucial to consider issues of equitable access and to prevent new technologies from exacerbating existing social inequalities. solubilityofthings.com
The societal impact of a compound like this compound could be substantial. Positive impacts could include economic growth through the creation of new industries and technologies, as well as improvements in quality of life. iaamonline.org However, potential negative impacts, such as unforeseen health risks or environmental damage, must be carefully considered and mitigated through rigorous risk assessment and regulation. bmuv.defctemis.org
The following table summarizes the key ethical dimensions of advanced chemical research.
| Ethical Dimension | Guiding Principle | Key Action |
| Public and Environmental Health | Prioritize safety and sustainability. | Conduct comprehensive lifecycle and toxicity assessments. |
| Research Integrity | Uphold honesty and transparency. | Ensure data reproducibility and open communication of findings. |
| Social Equity | Promote beneficial and equitable applications. | Engage with diverse stakeholders to align research with societal needs. |
Concluding Remarks on the Academic Trajectory of Cid 71350750
Summary of Key Academic Contributions and Insights from CID 71350750 Studies
The primary academic contribution of Navitoclax has been its role as a pioneering tool to validate the therapeutic strategy of inhibiting Bcl-2 family proteins. Early research established it as an orally available analogue of its predecessor, ABT-737, with an improved pharmacological profile. mdpi.comnih.gov Studies have extensively detailed its mechanism of action, demonstrating that it competitively binds to the BH3-binding groove of anti-apoptotic proteins, displacing pro-apoptotic proteins and triggering mitochondrial outer membrane permeabilization (MOMP), a key step in apoptosis. nih.govresearchgate.net
A significant body of research has focused on Navitoclax's potential in oncology. Preclinical studies demonstrated potent, single-agent activity against various cancer models, particularly those overexpressing Bcl-2, such as small-cell lung cancer (SCLC) and certain hematological malignancies. researchgate.netnih.govresearchgate.net These studies showed that Navitoclax could induce tumor regression, sometimes completely, in xenograft models. nih.govresearchgate.net
However, clinical investigations revealed a more complex picture. While Navitoclax showed promising activity in some patients with chronic lymphocytic leukemia (CLL), its efficacy as a monotherapy in solid tumors was found to be limited. researchgate.nettandfonline.comnih.gov For instance, a phase II study in patients with relapsed SCLC reported a low response rate. aacrjournals.orgnih.gov This led to a crucial academic insight: the efficacy of Navitoclax is highly dependent on the specific dependencies of a cancer cell on the Bcl-2 family members it inhibits. Tumors that also rely on other anti-apoptotic proteins, like Mcl-1 (which Navitoclax does not inhibit), showed resistance. nih.gov This understanding spurred further research into the development of more selective inhibitors and the identification of predictive biomarkers. nih.govaacrjournals.org
Beyond oncology, academic research has explored Navitoclax's function as a senolytic—an agent that selectively clears senescent (non-dividing but metabolically active) cells. jci.org Studies have shown its potential in non-cancerous conditions, including fibrosis and osteoarthritis, by inducing apoptosis in fibrotic or senescent cells. jci.orgaging-us.com This has opened new avenues of research into age-related diseases.
Identification of Persistent Research Challenges and Unexplored Avenues for this compound
Despite its contributions, the academic and clinical development of Navitoclax has faced significant challenges. The most prominent is its on-target toxicity related to the inhibition of Bcl-xL. nih.govnih.gov Bcl-xL is essential for the survival of platelets, and its inhibition by Navitoclax leads to a rapid and dose-dependent thrombocytopenia (a low platelet count). nih.govaacrjournals.org While this effect is reversible, it has limited the achievable therapeutic dose and complicated its use, particularly in patients with pre-existing low platelet counts. nih.govacs.org This limitation was a key driver in the development of venetoclax, a second-generation inhibitor that selectively targets Bcl-2 while sparing Bcl-xL, thereby avoiding significant thrombocytopenia. nih.govacs.org
Another major challenge is overcoming intrinsic and acquired resistance. As mentioned, tumor cells that depend on Mcl-1 for survival are inherently resistant to Navitoclax. nih.gov This has made patient selection critical and has highlighted the need for robust predictive biomarkers to identify tumors most likely to respond. While some potential biomarkers like pro-gastrin-releasing peptide (pro-GRP) have been explored in SCLC, more reliable markers are needed. aacrjournals.orgresearchgate.net
Unexplored avenues for Navitoclax research remain. A key area is its potential in combination therapies. Preclinical data strongly suggest that Navitoclax can act synergistically with other agents. researchgate.netashpublications.orgascopubs.org It can sensitize cancer cells to conventional chemotherapy, targeted agents, and even other apoptosis inhibitors. researchgate.netascopubs.org For example, combining Navitoclax with JAK1/2 inhibitors like ruxolitinib (B1666119) has shown promise in myelofibrosis models and clinical trials by targeting different survival pathways simultaneously. ashpublications.orgascopubs.org Further exploration of rational combination strategies across various diseases is a major focus. Additionally, its role as a senolytic is still an emerging field, with many questions remaining about its long-term effects and the full range of age-related conditions it might impact. jci.orgjci.org
Projections for Future Academic Research Directions Involving this compound
The future academic trajectory of Navitoclax is likely to be defined by its use in combination therapies and its application beyond oncology. Research will continue to focus on identifying the most effective combination partners and schedules to maximize synergy and manage toxicity. This includes pairing it with agents that can overcome Mcl-1-mediated resistance or other targeted therapies that hit parallel survival pathways. tandfonline.comashpublications.org
The development of predictive biomarkers will remain a high priority. Future studies will likely integrate multi-omics approaches to build comprehensive molecular profiles of tumors to better predict sensitivity to Navitoclax, moving beyond single-marker analysis. aacrjournals.org
Furthermore, the senolytic properties of Navitoclax warrant deeper investigation. Research is projected to expand into various models of fibrotic and inflammatory diseases. jci.org Understanding the precise mechanisms by which it clears senescent cells in different tissues and the long-term consequences of this clearance will be crucial. This could potentially reposition Navitoclax as a treatment for a range of degenerative and age-related pathologies.
Finally, academic research may continue to use Navitoclax as a chemical probe to further unravel the complex biology of the Bcl-2 protein family. acs.org By studying its effects and the resistance mechanisms that arise, scientists can gain deeper insights into the fundamental processes that regulate cell survival and death, informing the design of the next generation of apoptosis-targeting drugs. aacrjournals.org
Table of Compound Names
| PubChem CID | Common Name/Code |
| 71350750 | Navitoclax, ABT-263 |
| 57379203 | Venetoclax, ABT-199 |
| 11354536 | ABT-737 |
| 5311 | Ruxolitinib |
| 2244 | Docetaxel |
| 135398513 | Everolimus |
| 5330 | Topotecan |
| 135404179 | Obatoclax |
| 135565734 | A-1155463 |
| 135565735 | A-1331852 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
